molecular formula C12H14ClNO B1303118 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole CAS No. 1119449-45-4

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

Cat. No.: B1303118
CAS No.: 1119449-45-4
M. Wt: 223.7 g/mol
InChI Key: ISCZMFMELFUQGR-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole (CAS No. 65999-87-3) is a benzoxazole derivative featuring a tert-butyl group at position 5 and a chloromethyl substituent at position 2. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their versatility in pharmaceuticals, agrochemicals, and materials science . The tert-butyl group enhances steric bulk and hydrophobicity, while the chloromethyl group serves as a reactive site for further functionalization, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZMFMELFUQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377044
Record name 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-45-4
Record name 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chloromethylation: The chloromethyl group can be introduced by reacting the benzoxazole derivative with formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Products include methylated derivatives and other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is primarily studied for its potential therapeutic properties. The benzoxazole moiety is known for its versatility in drug development, exhibiting a range of biological activities.

Anticancer Activity

Research indicates that benzoxazole derivatives can exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that modifications to the benzoxazole structure could enhance cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Antimicrobial Properties

Benzoxazole compounds have been reported to possess antimicrobial activities. In particular, studies have shown that this compound derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact with bacterial enzymes, thus inhibiting their growth.

Neurological Applications

The compound has been investigated for its potential as a neuroprotective agent. Benzoxazoles are known to interact with serotonin receptors, which may contribute to their neuroprotective effects. Specifically, derivatives have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit amyloid plaque formation .

Synthetic Applications

The synthesis of this compound involves various methods that can be applied in organic synthesis:

Synthesis Strategies

Recent advancements have highlighted several synthetic routes for producing benzoxazole derivatives efficiently. One notable method involves the condensation of 2-aminophenol with chloromethyl compounds under acidic conditions to yield high-purity products . This method is advantageous due to its simplicity and high yield.

Study on Anticancer Properties

A comprehensive study conducted by Hutchinson et al. evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines. The results indicated that specific substitutions on the benzoxazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .

Antimicrobial Activity Assessment

In another study, the antimicrobial effectiveness of the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed superior inhibition compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific ActivityReference
AnticancerInhibition of MCF-7 and HCT-116 cell lines
AntimicrobialActivity against E. coli and S. aureus
NeurologicalPotential neuroprotective effects
SynthesisEfficient condensation methods

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 5

The nature of substituents at position 5 significantly influences the compound’s electronic, steric, and application-specific properties.

Compound Name CAS Number Substituents (Position 5) Molecular Formula Key Properties/Applications References
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole 65999-87-3 tert-butyl C₁₂H₁₄ClNO High steric bulk; synthesis intermediate
5-Bromo-2-(chloromethyl)-1,3-benzoxazole 110704-48-8 Bromo C₈H₅BrClNO Pharmaceutical intermediates
5-Chloro-2-(chloromethyl)-1,3-benzoxazole 63842-22-8 Chloro C₈H₅Cl₂NO Agrochemicals, reactive intermediate
  • tert-Butyl Group: Enhances solubility in non-polar solvents and stabilizes the benzoxazole core via steric hindrance, reducing unwanted side reactions .
  • Halogen Substituents (Br, Cl) : Increase electrophilicity at the benzoxazole ring, facilitating cross-coupling reactions. Bromo derivatives are particularly useful in Suzuki-Miyaura reactions for drug discovery .

Structural Analogs with Extended Functionality

Modifications beyond position 5, such as additional heterocycles or bridging groups, expand application scope.

Compound Name CAS Number Structural Features Applications References
5-Tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole 7128–64–5 Thiophene-bridged bis-benzoxazole Fluorescent whitening agent
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole - Ethanesulfonyl group at position 5 High solubility; potential bioactive agent
  • Thiophene-Bridged Derivatives : Exhibit strong fluorescence due to extended conjugation, making them suitable for optical applications. The tert-butyl groups improve thermal stability .
  • Sulfonyl-Modified Analogs : Sulfonyl groups enhance solubility in polar solvents and may confer antibacterial or anti-inflammatory activity .

Application-Specific Comparisons

Application Area Target Compound Role Competing Compounds Advantages of Target Compound
Pharmaceuticals Intermediate for antitumor/anti-inflammatory agents Tetrazole-benzoxazole hybrids tert-butyl improves metabolic stability
Materials Science Precursor for fluorescent agents Thiophene-bridged benzoxazoles Simpler structure; cost-effective synthesis
Agrochemicals Chloromethyl group for functionalization 5-Chloro-2-(chloromethyl)-1,3-benzoxazole tert-butyl reduces soil adsorption

Research Findings and Industrial Relevance

  • Fluorescent Whitening Agents : The thiophene-bridged derivative (CAS 7128–64–5) demonstrates intense fluorescence, attributed to its planar, conjugated structure. This compound is commercially significant, as evidenced by U.S. tariff amendments favoring its import .
  • Biological Activity : Benzoxazoles with tetrazole or thiazole moieties (e.g., ethyl-2-(5-benzoxazol-2-ylamine)acetate derivatives) exhibit antibacterial and anti-inflammatory properties, highlighting the scaffold’s versatility .
  • Commercial Availability : High-purity (95–99%) derivatives like this compound are supplied by vendors such as Combi-Blocks and American Elements, underscoring industrial demand .

Biological Activity

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a benzoxazole derivative that has been investigated for various biological applications, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a tert-butyl group and a chloromethyl moiety, which are believed to contribute to its biological effects.

1. Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit notable antimicrobial properties. The specific compound this compound has been studied for its potential effectiveness against various bacterial strains. The mechanism may involve the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to inhibition of their function.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/ml
This compoundEscherichia coli100 µg/ml

2. Anticancer Properties

The anticancer potential of this compound is another area of active research. Studies have shown that this compound can induce apoptosis in cancer cell lines through various pathways.

Mechanism of Action:
The chloromethyl group in the compound can react with nucleophilic sites in proteins, potentially leading to altered protein function and triggering apoptotic pathways. This mechanism has been observed in several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-723.61Induction of apoptosis via p53 activation
HepG215.21Caspase activation leading to cell death

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study focusing on the biological activity of benzoxazole derivatives, it was found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 23.61 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner by increasing p53 expression levels and promoting caspase-3 cleavage .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole?

The synthesis typically involves nucleophilic substitution reactions. For example, chloromethylation of a pre-synthesized benzoxazole derivative can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Polar aprotic solvents like DMF or DMSO are often used, with reaction temperatures optimized between 60–100°C to balance yield and side reactions. Similar protocols for tert-butyl-substituted heterocycles highlight the importance of steric hindrance management during substitution .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters such as a = 6.0852 Å, b = 11.520 Å, and c = 16.986 Å. Displacement ellipsoids and hydrogen bonding patterns are analyzed at 30% probability. Data collection involves a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-311+G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence fluorescence properties in benzoxazole derivatives?

The tert-butyl group enhances photostability by reducing π-π stacking interactions, while the chloromethyl substituent modulates electron density in the benzoxazole ring. Fluorescence quantum yield can be experimentally determined using integrating sphere setups with a reference standard (e.g., quinine sulfate). Comparative studies of analogs like 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5) show emission maxima shifts due to conjugation extension .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

Cross-validation using multiple techniques is critical:

  • NMR: Compare experimental 1^1H/13^13C chemical shifts with DFT-calculated values (GIAO method).
  • IR/Raman: Assign vibrational modes via potential energy distribution (PED) analysis.
  • UV-Vis: Solvent effects (e.g., TD-DFT with PCM models) must be accounted for. Discrepancies in λmax often arise from approximations in exchange-correlation functionals .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening: Palladium or copper catalysts may accelerate coupling reactions.
  • Solvent optimization: Switch from DMF to toluene for better steric control.
  • Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
  • Workflow: Pilot-scale reactions using continuous flow reactors improve reproducibility .

Methodological Tables

Table 1: Key Crystallographic Data for this compound

ParameterValue
Crystal systemTriclinic
Space groupP1
a (Å)6.0852
b (Å)11.520
c (Å)16.986
α (°)72.79
β (°)88.88
γ (°)79.32
Volume (ų)1116.9
Z2
Density (g/cm³)1.280

Table 2: Computational vs. Experimental UV-Vis Data (λmax in nm)

Methodλmax (Gas Phase)λmax (Ethanol)
B3LYP/6-311+G(d,p)320335 (PCM model)
Experimental-328

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